8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one” is a chemical compound. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes “8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one”, has been a subject of research. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .Molecular Structure Analysis
The molecular structure of “8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one” is a part of the chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Scientific Research Applications
Synthetic Protocols and Chemical Properties
Synthetic strategies for chromen-ones, including those similar to the target compound, are crucial for developing pharmacologically significant molecules. Research by Mazimba (2016) highlights the importance of 6H-benzo[c]chromen-6-ones, which are core structures of secondary metabolites with considerable pharmacological relevance. These compounds are synthesized through various methods, including Suzuki coupling reactions and reactions involving 3-formylcoumarin (chromenones), indicating the versatility and importance of these structures in medicinal chemistry Mazimba, 2016.
Antioxidant Activity and Biological Properties
Coumarins, sharing a similar core structure to the target compound, are known for their broad range of biological properties. Torres et al. (2014) discuss the antioxidant properties of coumarins, attributing them to the chemical attributes of the 2H-chromen-2-one core. The aromatic ring and lactone ring in coumarins facilitate various interactions, contributing to their biological activities, including acting as free radical scavengers due to radical delocalization in the 2H-chromen-2-one nucleus Torres et al., 2014.
Biomedical Applications
The exploration of hydroxycoumarins, particularly 3-hydroxycoumarin, reveals their significance in various fields, including genetics, pharmacology, and microbiology. Yoda (2020) emphasizes the chemical, photochemical, and biological properties of 3-hydroxycoumarin, indicating the potential of such compounds in biomedical applications Yoda, 2020.
properties
IUPAC Name |
8-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-7-4-5-11-10(6-7)8-2-1-3-9(8)12(14)15-11/h4-6,13H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZVRBMNHDJRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560707 |
Source
|
Record name | 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one | |
CAS RN |
131526-88-0 |
Source
|
Record name | 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.